molecular formula C10H15N3O6 B12387523 5-Methoxy cytidine

5-Methoxy cytidine

Cat. No.: B12387523
M. Wt: 273.24 g/mol
InChI Key: IZFJAICCKKWWNM-AOXOCZDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy cytidine: is a modified nucleoside analog of cytidine, characterized by the presence of a methoxy group at the 5-position of the cytidine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy cytidine typically involves the methylation of cytidine at the 5-position. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy cytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

5-Methoxy cytidine exerts its effects primarily by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition leads to the demethylation of DNA, which can reactivate silenced genes and alter gene expression patterns. The compound targets specific molecular pathways involved in cell growth, differentiation, and apoptosis, making it a valuable tool in cancer therapy .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy cytidine is unique due to its specific methoxy modification, which provides distinct chemical and biological properties compared to other cytidine analogs. This modification enhances its stability and efficacy in inhibiting DNA methyltransferases, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C10H15N3O6

Molecular Weight

273.24 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidin-2-one

InChI

InChI=1S/C10H15N3O6/c1-18-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6?,7+,9-/m1/s1

InChI Key

IZFJAICCKKWWNM-AOXOCZDOSA-N

Isomeric SMILES

COC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

COC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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